molecular formula C27H26N4O4 B4224050 1-(4-Methoxyphenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4224050
M. Wt: 470.5 g/mol
InChI Key: WYRKRHMJHZIESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylcarbonyl group, and a piperazinyl group attached to a pyrrolidinedione core.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves multiple steps and specific reaction conditions. The synthetic routes typically include:

    Formation of the Methoxyphenyl Group: This step involves the reaction of a suitable precursor with methoxyphenyl reagents under controlled conditions.

    Introduction of the Pyridinylcarbonyl Group: This step requires the use of pyridinylcarbonyl reagents and appropriate catalysts to ensure the correct attachment to the core structure.

    Attachment of the Piperazinyl Group: This step involves the reaction of piperazine with the intermediate compound, often under reflux conditions.

    Formation of the Pyrrolidinedione Core: The final step involves cyclization reactions to form the pyrrolidinedione core, often using specific catalysts and solvents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyridinylcarbonyl groups, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can be compared with similar compounds, such as:

    1-(4-methoxyphenyl)-3-{4-[4-(2-pyridinylcarbonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione: Similar structure but with a different position of the pyridinylcarbonyl group.

    1-(4-methoxyphenyl)-3-{4-[4-(4-pyridinylcarbonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione: Similar structure but with a different position of the pyridinylcarbonyl group.

    This compound analogs: Various analogs with modifications to the methoxyphenyl, pyridinylcarbonyl, or piperazinyl groups.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[4-(pyridine-3-carbonyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-35-23-10-8-22(9-11-23)31-25(32)17-24(27(31)34)30-15-13-29(14-16-30)21-6-4-19(5-7-21)26(33)20-3-2-12-28-18-20/h2-12,18,24H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRKRHMJHZIESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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